molecular formula C12H16ClN3 B12215142 N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12215142
M. Wt: 237.73 g/mol
InChI Key: WAJDQXVTGRNMST-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 1-position, and two methyl groups at the 2 and 5 positions of the pyrazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    N-Benzylation: The next step is the introduction of the benzyl group. This is usually done by reacting the pyrazole with benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.

    Formation of the Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-2,5-dimethylpyrazole: Lacks the amine group at the 3-position.

    2,5-dimethylpyrazole: Lacks both the benzyl and amine groups.

    N-benzylpyrazole: Lacks the methyl groups at the 2 and 5 positions.

Uniqueness

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride is unique due to the combination of its benzyl, methyl, and amine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

N-benzyl-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-10-8-12(15(2)14-10)13-9-11-6-4-3-5-7-11;/h3-8,13H,9H2,1-2H3;1H

InChI Key

WAJDQXVTGRNMST-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=CC=C2)C.Cl

Origin of Product

United States

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